molecular formula C17H19N5OS B11443969 9-(4-methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)-9H-purine-8-thiol

9-(4-methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)-9H-purine-8-thiol

Cat. No.: B11443969
M. Wt: 341.4 g/mol
InChI Key: ROKPYASKEXFQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)-9H-purine-8-thiol is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, a pyrrolidinyl group, and a thiol group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)-9H-purine-8-thiol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as N,N-diisopropylethylamine (DIPEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(4-Methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)-9H-purine-8-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring.

    Substitution: The methoxyphenyl and pyrrolidinyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in the formation of disulfides, while substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

9-(4-Methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)-9H-purine-8-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)-9H-purine-8-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)-9H-purine-8-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

9-(4-methoxyphenyl)-6-methyl-2-pyrrolidin-1-yl-7H-purine-8-thione

InChI

InChI=1S/C17H19N5OS/c1-11-14-15(20-16(18-11)21-9-3-4-10-21)22(17(24)19-14)12-5-7-13(23-2)8-6-12/h5-8H,3-4,9-10H2,1-2H3,(H,19,24)

InChI Key

ROKPYASKEXFQIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCCC3)N(C(=S)N2)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.